molecular formula C20H28ClNO3 B13732581 Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride CAS No. 36174-87-5

Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride

Cat. No.: B13732581
CAS No.: 36174-87-5
M. Wt: 365.9 g/mol
InChI Key: ISXPAICCRCTWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is a complex organic compound It is derived from mandelic acid, which is an aromatic alpha hydroxy acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride typically involves the esterification of mandelic acid derivatives. The process often includes the use of specific catalysts and solvents to facilitate the reaction. For instance, the esterification can be carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: An aromatic alpha hydroxy acid with similar structural features.

    Phenylglycolic acid: Another alpha hydroxy acid with comparable properties.

    Vanillylmandelic acid: A related compound with distinct functional groups.

Uniqueness

Mandelic acid, alpha-cyclopentyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride is unique due to its specific ester structure and the presence of the alpha-cyclopentyl and tetrahydro-4-pyridyl groups

Properties

CAS No.

36174-87-5

Molecular Formula

C20H28ClNO3

Molecular Weight

365.9 g/mol

IUPAC Name

(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C20H27NO3.ClH/c1-21-13-11-16(12-14-21)15-24-19(22)20(23,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,11,18,23H,5-6,9-10,12-15H2,1H3;1H

InChI Key

ISXPAICCRCTWQF-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC(=CC1)COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.